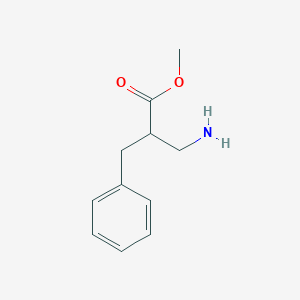

Methyl 3-amino-2-benzylpropanoate

Description

Contextualization of Methyl 3-amino-2-benzylpropanoate within β-Amino Ester Chemistry

β-Amino esters are organic compounds characterized by the presence of both an amino group and an ester group, separated by two carbon atoms. This compound is a specific instance of a β-amino ester. These compounds are integral to organic synthesis, serving as versatile intermediates. Their bifunctional nature, containing both an amino and an ester group, allows for a wide array of chemical modifications. A key reaction is their hydrolysis to form β-amino acids, which are fundamental components of many biologically active molecules. The structure of this compound features a methyl ester, a benzyl (B1604629) group at the α-position to the carbonyl, and an amino group at the β-position.

Academic Significance of Chiral β-Amino Acid Derivatives in Organic Synthesis

Chiral β-amino acid derivatives, such as enantiomerically pure forms of this compound, are of profound interest in the realm of organic synthesis. acs.orgnih.gov Their importance stems from several key applications:

Pharmaceutical Building Blocks: These derivatives are crucial precursors in the synthesis of numerous pharmaceutical compounds. nih.gov

Peptidomimetics: β-Amino acids are utilized in the creation of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. A significant advantage of these synthetic analogues is their enhanced stability against enzymatic degradation compared to their natural counterparts, making them highly valuable for drug development. For instance, β-peptides are known to form stable helical structures.

Asymmetric Synthesis: The inherent chirality of these derivatives makes them valuable starting materials for the synthesis of other complex chiral molecules. The existing stereocenters in the β-amino acid can direct the stereochemical outcome of subsequent reactions.

Natural Product Synthesis: The β-amino acid motif is a common feature in many natural products. Consequently, synthetic methodologies that provide access to chiral β-amino esters are essential for the total synthesis of these compounds.

Overview of Current Research Landscape and Unaddressed Challenges

The synthesis of β-amino esters is a well-researched area with a variety of established methods. Some of the prominent strategies include the Arndt-Eistert homologation of α-amino acids, Mannich-type reactions, and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters (a common and efficient method). nih.gov Additionally, the reduction of β-enamino esters and biocatalytic methods using enzymes like transaminases are increasingly employed for their high enantioselectivity and mild reaction conditions. nih.gov

Despite these advancements, several challenges persist in the field:

Stereocontrol: Achieving high levels of stereoselectivity, especially in the synthesis of β-amino esters with multiple stereocenters, remains a significant hurdle. The development of novel and more efficient stereoselective catalysts is an ongoing pursuit. chinesechemsoc.org

Substrate Scope: The applicability of some synthetic methods is limited to a narrow range of starting materials, restricting their broader utility.

Green Chemistry: There is a continuous drive towards developing more environmentally benign and sustainable synthetic routes that minimize the use of hazardous reagents and solvents and are more atom-economical.

Scalability: Translating laboratory-scale syntheses to large-scale industrial production is often problematic. A primary objective is the development of scalable and cost-effective methods for producing chiral β-amino esters.

Scope and Objectives of Focused Academic Inquiry on this compound

A dedicated academic investigation into this compound would likely encompass the development of new, efficient synthetic pathways to its enantiomerically pure forms. Such research would also explore its application as a building block in the synthesis of biologically or materially significant target molecules.

The primary objectives of such an inquiry would be:

To devise a highly stereoselective and high-yielding synthesis for both enantiomers of this compound, potentially through the exploration of novel catalytic systems. acs.orgchinesechemsoc.org

To meticulously characterize the synthesized compounds to confirm their structure and enantiomeric purity using a suite of analytical techniques.

To investigate the chemical reactivity of the amino and ester functionalities of the compound in various transformations.

To showcase the synthetic utility of this compound by employing it as a key intermediate in the synthesis of a relevant target molecule.

To conduct a comparative analysis of the newly developed synthetic route against existing methods, highlighting its potential advantages in terms of efficiency and sustainability.

By fulfilling these objectives, such a focused inquiry would make a valuable contribution to the field of organic synthesis by providing a new and effective tool for the construction of complex chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEALULCQUCMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Methyl 3 Amino 2 Benzylpropanoate

Reactions Involving the Primary Amino Functionality

The primary amino group in Methyl 3-amino-2-benzylpropanoate is a key site for nucleophilic attack and derivatization, enabling the construction of larger, more complex molecular architectures.

Amidation and Peptide Coupling Strategies

The primary amine of this compound readily participates in amidation reactions to form amide bonds. This reactivity is fundamental in peptide synthesis, where the amino group can be coupled with carboxylic acids to extend a peptide chain. A notable example involves the coupling of this compound hydrochloride with an activated carboxylic acid. In a specific application, it was reacted with a pentafluorophenyl ester derivative in the presence of diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2) at room temperature. This reaction proceeds to form the corresponding amide, which can then undergo further transformations. nih.gov

Such coupling reactions are typically facilitated by standard peptide coupling reagents, which activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amino group of this compound.

| Reactants | Reagents | Product | Reference |

| This compound hydrochloride, Activated Carboxylic Acid | Diisopropylethylamine (DIPEA), Dichloromethane (CH2Cl2) | N-acylated this compound | nih.gov |

Amine Protection and Deprotection Chemistry

To control the reactivity of the amino group during multi-step syntheses, it is often necessary to introduce a protecting group. Common protecting groups for primary amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. The protection of primary amines with Boc anhydride is a common and efficient strategy. Deprotection of the N-Boc group is readily achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. total-synthesis.com

The Cbz group can be introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. A significant advantage of the Cbz group is its stability under a range of conditions and its facile removal by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the acid-labile Boc group.

| Protecting Group | Protection Reagent | Common Deprotection Conditions |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | H₂, Palladium on carbon (Pd/C) |

Formation of Nitrogen-Containing Heterocycles from the Amino Group

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. The primary amine can act as a nucleophile in cyclization reactions to form rings of different sizes. For instance, β-amino esters are known to be key starting materials for the synthesis of 2,5-diketopiperazines, which are cyclic dipeptides. This can be achieved through the coupling of two amino acid derivatives followed by an intramolecular cyclization.

Furthermore, β-amino esters can be utilized in the synthesis of other heterocyclic systems such as pyrazinones and pyridinones, although specific examples involving this compound are not extensively documented in readily available literature. The general strategy involves the reaction of the β-amino ester with a suitable dielectrophilic partner to construct the heterocyclic core.

Transformations of the Ester Group

The methyl ester functionality of this compound provides another avenue for chemical modification, allowing for changes to the carboxyl end of the molecule.

Hydrolysis and Transesterification Reactions

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed. For example, the amide derivative of this compound has been successfully hydrolyzed using 10% aqueous potassium hydroxide (KOH) in methanol (B129727) (MeOH) at 60 °C for 12 hours. nih.gov This transformation is crucial for creating a free carboxylic acid that can then participate in further reactions, such as amide bond formation.

Transesterification , the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to suit the needs of a particular synthetic route, for example, to introduce a different protecting group or to alter the solubility of the molecule.

| Reaction | Reagents | Product | Reference |

| Hydrolysis | 10% Potassium Hydroxide (aq), Methanol | 3-Amino-2-benzylpropanoic acid derivative | nih.gov |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | 3-Amino-2-benzylpropanoate derivative (new ester) | General Knowledge |

Reduction to β-Amino Alcohols

The ester functionality can be reduced to a primary alcohol, yielding a β-amino alcohol. This transformation is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. adichemistry.combyjus.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The resulting 3-amino-2-benzylpropan-1-ol is a valuable synthetic intermediate, as the primary alcohol can undergo a variety of subsequent reactions, including oxidation, etherification, and esterification.

While sodium borohydride (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce esters under standard conditions. Therefore, for the conversion of this compound to the corresponding β-amino alcohol, a more potent hydride donor like LiAlH₄ is required.

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 3-Amino-2-benzylpropan-1-ol |

Reactions at the Benzyl Moiety

The benzyl group of this compound presents a versatile platform for a variety of chemical transformations. These reactions can be broadly categorized into modifications of the aromatic ring and functionalizations at the benzylic position. Such derivatizations are crucial for synthesizing a diverse range of analogs with potential applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution (EAS) and Related Functionalizations

The phenyl group within the benzyl moiety is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The position of substitution on the ring is dictated by the directing effect of the substituent already present, in this case, the -CH(COOCH3)(CH2NH2) group attached to the ring.

For N-protected phenylalanine methyl esters, which are structurally related, electrophilic substitution reactions have been studied. For instance, nitration of N-acetyl-L-phenylalanine methyl ester with nitric acid in acetic anhydride predominantly yields the para-nitro derivative, with the ortho-isomer as a minor product. This indicates that the -CH(COOCH3)(NHAc) group is an ortho, para-director.

A summary of expected major products for common EAS reactions on N-protected this compound is presented in the table below, assuming the directing effect is analogous to that of a protected phenylalanine ester.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | para-nitro derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | para-halo derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | para-alkyl derivative |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | para-acyl derivative |

It is important to note that the specific reaction conditions, including the nature of the electrophile and the solvent system, can significantly influence the regioselectivity and yield of these reactions.

Benzylic Position Modifications

The benzylic carbon of this compound is activated towards various transformations due to its proximity to the aromatic ring, which can stabilize radical and ionic intermediates.

Oxidation: The benzylic C-H bond is susceptible to oxidation to form a carbonyl group. Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be employed for this purpose. However, these strong oxidants can also lead to cleavage of the carbon-carbon bond and degradation of the molecule. Milder and more selective oxidizing agents are often preferred. For instance, benzylic oxidations can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by hydrolysis, or through catalytic aerobic oxidation using transition metal catalysts. Given the presence of the amino group, protection is often necessary to prevent side reactions. The oxidation of the benzylic position would lead to the formation of a β-amino-α-benzoylpropanoate derivative, a valuable synthetic intermediate.

Free-Radical Halogenation: The benzylic position can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of light or a radical initiator like AIBN. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups through nucleophilic substitution reactions. For example, it can be hydrolyzed to a benzylic alcohol, reacted with amines to form benzylic amines, or used in the formation of carbon-carbon bonds.

Stereoselective Transformations of this compound

The stereochemistry of this compound is a critical aspect of its chemical reactivity, particularly when the molecule is in an enantiomerically pure form. Reactions can be designed to either preserve the existing stereocenter or to introduce new stereocenters in a controlled manner.

Diastereoselective and Enantioselective Functionalizations

When new stereocenters are created during a reaction of an enantiomerically pure starting material like this compound, the existing chiral center can influence the stereochemical outcome, leading to diastereoselective transformations.

Alkylation of the Enolate: The α-proton at the C2 position is acidic and can be removed by a strong base to form an enolate. The subsequent alkylation of this enolate with an electrophile will generate a new stereocenter. The facial selectivity of the electrophilic attack on the enolate is influenced by the stereochemistry of the existing chiral center and the conformation of the enolate, which can be controlled by the choice of base, solvent, and additives. For structurally related β-amino esters, diastereoselective alkylations have been reported, where the incoming electrophile adds preferentially to one face of the enolate, leading to the formation of one diastereomer in excess. The level of diastereoselectivity can be high, depending on the steric and electronic properties of the substrate and the electrophile.

Reactions at the Amino Group: The amino group can be derivatized to introduce new chiral elements. For example, reaction with a chiral aldehyde can form a chiral imine or aminal, which can then undergo further diastereoselective reactions.

Enantioselective Catalysis: While starting with an enantiomerically pure compound leads to diastereoselective reactions, enantioselective catalysis is employed when starting from a racemic mixture to selectively form one enantiomer of the product. For instance, kinetic resolution of racemic this compound could be achieved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other unreacted.

The table below provides examples of stereoselective functionalizations that could be applied to this compound, based on known methodologies for similar compounds.

| Reaction Type | General Approach | Potential Outcome |

| Diastereoselective Alkylation | Formation of the C2 enolate followed by reaction with an electrophile. | Formation of a new stereocenter with a preference for one diastereomer. |

| Diastereoselective Reduction of a Ketone | Introduction of a ketone at the benzylic position followed by reduction with a chiral reducing agent. | Formation of a chiral benzylic alcohol with a preference for one diastereomer. |

| Enantioselective N-Functionalization | Reaction of the amino group with a prochiral electrophile in the presence of a chiral catalyst. | Formation of a new chiral center at the nitrogen or adjacent to it with high enantioselectivity. |

These stereoselective transformations are of paramount importance in the synthesis of complex, biologically active molecules where the precise three-dimensional arrangement of atoms is crucial for their function.

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the atomic framework of Methyl 3-amino-2-benzylpropanoate can be constructed.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity between neighboring atoms.

Based on established principles and data from analogous structures, the predicted NMR signals for this compound in a typical solvent like CDCl₃ are assigned as follows:

¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methoxy (B1213986) protons of the ester, and the protons along the propanoate backbone.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | m | - |

| Methoxy (OCH₃) | 3.68 | s | - |

| H3 (CH₂) | 3.00 - 3.20 | m | - |

| H2 (CH) | 2.85 - 3.05 | m | - |

| Benzyl (CH₂) | 2.70 - 2.90 | m | - |

m = multiplet, s = singlet

¹³C NMR Spectral Data: The carbon NMR spectrum complements the proton data, providing a signal for each unique carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~174 |

| Aromatic C (Quaternary) | ~139 |

| Aromatic CH | ~129, ~128, ~126 |

| Methoxy (OCH₃) | ~52 |

| C2 | ~48 |

| C3 | ~45 |

| Benzyl CH₂ | ~38 |

To unambiguously confirm the assignments made from one-dimensional spectra and to elucidate the complete molecular structure, a series of two-dimensional NMR experiments are employed. st-andrews.ac.ukst-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key cross-peaks would be expected between the proton at C2 and the protons at C3, as well as between the C2 proton and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to. sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons by linking the ¹H and ¹³C spectra. For instance, the signal at ~3.68 ppm would correlate with the carbon signal at ~52 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting different parts of the molecule. Key correlations would include the methoxy protons (~3.68 ppm) to the carbonyl carbon (~174 ppm) and the benzylic protons to the aromatic carbons and the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the molecule's preferred conformation and stereochemistry. For example, NOE cross-peaks could be observed between the benzylic protons and the proton at C2, depending on the rotational conformation around the C2-CH₂ bond.

This compound is a chiral compound, existing as two non-superimposable mirror images (enantiomers). Determining the enantiomeric excess (ee) is critical in asymmetric synthesis. Chiral NMR spectroscopy is a powerful method for this purpose. nih.gov This is often achieved by adding a chiral solvating agent or a chiral shift reagent to the NMR sample. These reagents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra. Consequently, certain proton signals of the two enantiomers will appear at different chemical shifts, allowing for their integration and the calculation of the enantiomeric ratio. sioc-journal.cn

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula. st-andrews.ac.uk For this compound, the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value obtained from an instrument like an Orbitrap or FT-ICR mass spectrometer.

| Ion Formula | Calculated m/z |

| [C₁₁H₁₅NO₂ + H]⁺ | 194.1176 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion, e.g., the protonated molecule at m/z 194.1) and its subsequent fragmentation through collision-induced dissociation (CID). unito.it The resulting fragment ions (daughter ions) provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of α-amino acids and their esters often follows predictable pathways. unito.it

For protonated this compound, key fragmentation pathways would likely include:

Loss of the benzyl group: Cleavage of the C2-C(benzyl) bond to produce a fragment corresponding to the loss of 91 Da (a tropylium (B1234903) ion, [C₇H₇]⁺).

Loss of the methoxy group: Elimination of a methoxy radical (·OCH₃) or methanol (B129727) (CH₃OH).

Decarboxylation: Loss of the entire methyl ester group or parts of it, such as the characteristic cumulative loss of water and carbon monoxide (H₂O + CO) from the amino acid core. unito.it

Analysis of these fragmentation patterns allows for the confirmation of the various structural units within the molecule, such as the benzyl substituent, the amino group, and the methyl ester functionality.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for identifying the functional groups present within a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, which are determined by the masses of the atoms and the strength of the bonds connecting them. While no specific IR or Raman spectra for this compound are publicly available, the expected vibrational frequencies can be inferred from the analysis of its constituent functional groups and data from analogous β-amino esters.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, leading to transitions between vibrational energy levels. The key functional groups in this compound—the amino group (-NH2), the ester group (-COOCH3), and the benzyl group (-CH2-Ph)—exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, often providing information on non-polar bonds and symmetric vibrations that are weak or absent in IR spectra.

The expected vibrational modes for this compound are summarized in the table below. These values are based on typical frequency ranges for the respective functional groups found in similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amino (-NH₂) | N-H stretch (asymmetric & symmetric) | 3400-3250 | IR, Raman |

| N-H bend (scissoring) | 1650-1580 | IR | |

| Ester (-COOCH₃) | C=O stretch | 1750-1735 | IR, Raman |

| C-O stretch (ester) | 1300-1000 | IR | |

| Benzyl Group | Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aromatic C=C ring stretch | 1600, 1475 | IR, Raman | |

| CH₂ bend | 1465-1440 | IR | |

| Alkyl Chain | C-H stretch | 2980-2850 | IR, Raman |

Note: The exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding and the specific conformation of the molecule.

Chiroptical Spectroscopy for Absolute Configuration Determination

As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a specific sample.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) against wavelength and is characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

For this compound, the primary chromophores responsible for CD signals are the phenyl ring of the benzyl group and the carbonyl group of the ester.

Phenyl Chromophore: The aromatic ring gives rise to transitions in the UV region (typically around 200-270 nm). The coupling of these transitions with the chiral center will result in characteristic Cotton effects.

Carbonyl Chromophore: The n→π* transition of the carbonyl group, typically observed around 210-240 nm, is inherently sensitive to the chiral environment and will produce a distinct Cotton effect. The sign of this effect is often empirically correlated with the absolute configuration of the α-carbon (in this case, the C2 position). For many L-amino acid derivatives, a positive Cotton effect is observed for the carboxyl group transition. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows one or more Cotton effects in the regions of absorption by chromophores. The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers relations.

While specific ORD data for this compound is not available, the technique would provide complementary information to CD spectroscopy for confirming the absolute configuration. The analysis of ORD curves of related chiral molecules, such as other amino acid esters, has been instrumental in assigning their stereochemistry. nih.gov

Applications of Methyl 3 Amino 2 Benzylpropanoate As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The inherent functionality and stereochemistry of methyl 3-amino-2-benzylpropanoate make it an attractive starting material or key intermediate in the synthesis of elaborate molecular architectures.

β-Amino acids, such as the core of this compound, are fundamental components in the synthesis of β-peptides and peptidomimetics. These molecules mimic the structure of natural peptides but often exhibit enhanced stability against enzymatic degradation. The incorporation of β-amino acids can induce specific secondary structures, such as helices and turns, in the resulting peptides. For instance, morphiceptin, a selective mu opioid receptor ligand, has been modified by introducing β²- or β³-amino acids to create enzymatically stable analogs with varied opioid receptor affinity profiles. nih.gov This highlights the potential of β-amino acid building blocks in developing novel therapeutic agents.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and other biologically active compounds. nih.govsciencepublishinggroup.com The amino and ester functionalities of this compound provide reactive handles for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic systems. These can include lactams, piperidines, and other nitrogen-containing ring structures that are core components of many drugs. The synthesis of these heterocycles is a significant area of medicinal chemistry, with numerous approved drugs containing such motifs. nih.gov

The chiral nature of this compound makes it a valuable intermediate in the total synthesis of natural products. mdpi.com The "chiral pool" approach, which utilizes readily available enantiopure compounds from nature, is a powerful strategy for constructing complex stereocenters in target molecules. mdpi.comwikipedia.org Amino acids and their derivatives are a key component of this chiral pool. baranlab.org By starting with an enantiomerically pure building block like this compound, chemists can control the stereochemical outcome of subsequent reactions, which is crucial for achieving the desired biological activity of the final natural product.

Role in Chiral Pool Synthesis and Chiral Induction

The concept of the chiral pool is central to asymmetric synthesis, providing access to enantiomerically pure starting materials. wikipedia.org this compound, derived from an amino acid, is a member of this chiral pool. Its inherent chirality can be used to direct the formation of new stereocenters in a process known as chiral induction. uvic.ca This strategy is highly efficient for creating optically active compounds. The existing stereocenter on the building block influences the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over another.

Table 1: Examples of Chiral Pool Applications in Natural Product Synthesis

| Chiral Pool Source | Target Molecule(s) | Key Transformation | Reference |

|---|---|---|---|

| N-Boc-l-tryptophan methyl ester | Verruculogen, Fumitremorgin A | Diastereoselective Pictet-Spengler cyclization | mdpi.com |

| N-Cbz-l-tyrosine | (−)-Acetylaranotin | Oxidative dearomatization and conjugate addition | mdpi.com |

| d-serine methyl ester HCl | (−)-α-kainic acid | SmI₂-catalyzed [3+2] intramolecular cycloaddition | mdpi.com |

Development of Chiral Catalysts and Ligands Incorporating β-Amino Ester Moieties

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis. nih.gov Molecules containing β-amino ester functionalities, such as this compound, can serve as precursors for the synthesis of novel chiral ligands. These ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations.

The design of such ligands often involves modifying the amino and ester groups to introduce coordinating atoms like phosphorus or sulfur. rsc.orgscilit.com For example, β-aminophosphine derivatives have emerged as powerful catalysts in asymmetric synthesis. rsc.org Mono-N-protected amino acids have been successfully used as bifunctional ligands in palladium-catalyzed C-H functionalization reactions, demonstrating excellent stereoselectivity. nih.gov The chiral backbone of the β-amino ester plays a crucial role in creating a chiral environment around the metal center, enabling the transfer of chirality to the substrate. The versatility of amino acids as ligand precursors allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions. mdpi.com

Conclusion and Future Research Directions

Summary of Key Achievements in Methyl 3-amino-2-benzylpropanoate Research

Research on β-amino acids and their derivatives, including this compound, has led to significant advancements in organic synthesis. A notable achievement is the development of various enantioselective synthetic methods that allow for the controlled production of specific stereoisomers. hilarispublisher.comnih.gov These methods are crucial as the biological activity of such chiral compounds is often dependent on their absolute configuration. mdpi.com

Key strategies that have been successfully employed for the synthesis of chiral β-amino esters include:

Catalytic and enzymatic processes: These methods offer high efficiency and enantioselectivity. nih.gov For instance, rhodium(II) prolinate-catalyzed intermolecular C-H insertion has been used to form β-amino esters. rsc.org

Use of chiral auxiliaries: Chiral oxazolidinones have been utilized in diastereoselective alkylation to produce 2-substituted-3-aminocarbonyl propionic acid derivatives. nih.gov

Diastereoselective nucleophilic additions: The addition of nucleophiles to prochiral double bonds is a common and effective strategy. nih.gov

Furthermore, the development of poly(β-amino esters) (PBAEs) for applications such as drug and gene delivery highlights the functional importance of this class of compounds. nih.govgoogle.comnih.gov These polymers are often biodegradable and pH-responsive, making them suitable for various biomedical applications. nih.govnih.gov

Identification of Unexplored Synthetic Avenues and Challenges

Despite the progress, the synthesis of β-amino acids with specific substitution patterns, such as in this compound, still presents challenges. hilarispublisher.com One of the primary hurdles is achieving high stereoselectivity, especially when creating multiple stereocenters. westlake.edu.cn

Unexplored synthetic avenues that warrant further investigation include:

Novel catalytic systems: The development of new catalysts could lead to more efficient and selective syntheses. For example, exploring different metal catalysts or organocatalysts could provide new routes to desired stereoisomers. hilarispublisher.com

Solvent-free and eco-friendly methods: Many current synthetic methods rely on organic solvents. Developing solvent-free or aqueous-based syntheses would be more environmentally friendly. Aza-Michael additions under solvent-free conditions have shown promise for the synthesis of β-amino carbonyl compounds. rsc.org

C-H activation strategies: Direct functionalization of C-H bonds is an emerging area that could offer more direct and atom-economical routes to complex β-amino esters. researchgate.net

A significant challenge lies in the poor reactivity of some substrates and the need for specialized reagents or harsh reaction conditions in certain synthetic routes. researchgate.netillinois.edu Overcoming these challenges will be crucial for the practical and large-scale synthesis of compounds like this compound.

Potential for Advanced Functionalization and Derivatization

The structure of this compound offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives with potentially novel properties. The primary amino group and the ester moiety are the most apparent reactive sites.

Functionalization of the Amino Group:

The amino group can be acylated, alkylated, or arylated to introduce a wide range of substituents. This can be used to synthesize various amides or to incorporate the β-amino acid into peptide chains. nih.gov

The formation of N-acyl-β-(amino) acrylates has been achieved using catalysts like Ru(O2CCH3)2. hilarispublisher.com

Derivatization of the Ester Group:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides or converted to other functional groups. mdpi.com

Transesterification allows for the introduction of different alcohol moieties, potentially altering the compound's physical and biological properties. nih.gov

The benzyl (B1604629) group at the 2-position also offers possibilities for modification, although this is generally more challenging. The ability to functionalize these different positions opens up avenues for creating derivatives with tailored properties for applications in medicinal chemistry and materials science. nih.gov

Role of Computational Chemistry in Guiding Future Research Design

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly important role in understanding and predicting the outcomes of chemical reactions and the properties of molecules. nih.gov In the context of this compound research, computational tools can be invaluable.

Applications of Computational Chemistry:

Mechanism Elucidation: DFT calculations can help to elucidate reaction mechanisms, such as identifying transition states and intermediates in catalytic cycles. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Stereoselectivity Prediction: Computational models can be used to predict the stereochemical outcome of asymmetric reactions. By modeling the interactions between the substrate, catalyst, and reagents, it is possible to understand the origins of enantioselectivity and design catalysts that favor the formation of a specific stereoisomer. nih.gov

Conformational Analysis: The three-dimensional structure of β-amino acids and their derivatives influences their biological activity. Computational methods can be used to predict the preferred conformations of these molecules and how they might interact with biological targets. nih.gov

Spectroscopic Analysis: Computational chemistry can aid in the interpretation of experimental data, such as NMR spectra, by predicting chemical shifts and coupling constants. This can be particularly useful for determining the stereochemistry of diastereomeric products. nih.govmdpi.com

By integrating computational studies with experimental work, researchers can accelerate the discovery and development of new synthetic methods and functional molecules based on the this compound scaffold.

Broader Impact on Modern Organic Synthesis and Chiral Chemistry Paradigms

The research surrounding β-amino acids like this compound has a significant impact on the broader fields of organic synthesis and chiral chemistry. The development of new asymmetric synthetic methods contributes to the growing toolbox of reactions available to chemists for the construction of complex chiral molecules. youtube.com

The study of β-amino acids has also led to a deeper understanding of the principles of stereocontrol and molecular recognition. nih.gov The ability to synthesize specific stereoisomers of these compounds is essential for their application in areas such as:

Medicinal Chemistry: β-Amino acids are important building blocks for the synthesis of pharmaceuticals. Peptides containing β-amino acids can have enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts. nih.govacs.org

Foldamers: The study of how unnatural oligomers, such as β-peptides, fold into well-defined three-dimensional structures has opened up new avenues in materials science and chemical biology. nih.gov

Catalysis: Chiral β-amino acid derivatives can themselves be used as ligands or catalysts in asymmetric synthesis.

The ongoing research in this area continues to push the boundaries of what is possible in organic synthesis, leading to the development of more efficient, selective, and sustainable chemical transformations.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-2-benzylpropanoate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. One method involves reacting 2-benzyl-3-aminopropanoic acid with methanol under acid catalysis (e.g., H₂SO₄) to esterify the carboxylic acid group . Another route uses palladium-catalyzed coupling of benzyl halides with methyl 3-aminopropanoate derivatives in the presence of a base like triethylamine . Key factors for yield optimization include:

- Temperature control : Reactions often require 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .

- Catalyst loading : Palladium on carbon (Pd/C) at 5–10 mol% minimizes undesired byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR spectroscopy : - and -NMR verify the ester group (δ ~3.6–3.7 ppm for methoxy) and benzyl protons (δ ~7.2–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 236.1 for C₁₂H₁₅NO₂) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) often stem from:

- Stereochemical variability : Enantiomers may exhibit divergent interactions with chiral biological targets. Use chiral HPLC or circular dichroism to isolate and test individual stereoisomers .

- Solubility differences : Poor aqueous solubility can lead to false negatives. Optimize delivery vehicles (e.g., DMSO-PBS emulsions) or derivatize with hydrophilic groups (e.g., PEGylation) .

- Assay conditions : Standardize buffer pH (7.4 for physiological mimicry) and cofactor concentrations (e.g., Mg²⁺ for kinase assays) .

Q. How can computational modeling guide the design of this compound analogs with enhanced target specificity?

- Molecular docking : Screen analogs against target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity to prioritize synthetic targets .

- MD simulations : Assess binding stability over 100-ns trajectories to predict off-target interactions .

Q. What methodologies validate the proposed mechanism of action for this compound in enzyme inhibition studies?

- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, competitive inhibition increases without affecting .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) to confirm direct target engagement .

- Knockdown/rescue experiments : Use siRNA to silence the target enzyme and observe reversal of inhibitory effects in cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.